molecular formula C22H29N3O5S2 B2930471 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide CAS No. 946249-51-0

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide

Cat. No.: B2930471
CAS No.: 946249-51-0
M. Wt: 479.61
InChI Key: MUMHSQFTJHYRFQ-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide features a complex architecture combining three key motifs:

  • A tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1.
  • A sulfamoyl bridge linking the tetrahydroquinoline to a phenyl ring.
  • A 2-methylpropanamide group attached to the phenyl ring.

This structure integrates sulfonamide, amide, and heterocyclic functionalities, which are common in bioactive molecules. Sulfonamides and amides are frequently associated with enzyme inhibition (e.g., cyclooxygenase-2 (COX-2) inhibitors) due to their ability to form hydrogen bonds and mimic natural substrates .

Properties

IUPAC Name

2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-7-8-19(15-21(17)25)24-32(29,30)20-11-9-18(10-12-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMHSQFTJHYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Sulfonylation: The tetrahydroquinoline intermediate is then sulfonylated using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-Aminobenzenesulfonamide: The sulfonylated tetrahydroquinoline is coupled with 4-aminobenzenesulfonamide under suitable conditions to form the desired sulfonamide linkage.

    Final Amidation: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the tetrahydroquinoline moiety may interact with various receptors and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name / Source Core Structure Key Substituents Functional Groups
Target Compound Tetrahydroquinoline 1-(Propane-1-sulfonyl), 4-sulfamoylphenyl, 2-methylpropanamide Amide, sulfonamide, sulfone
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide () Naphthalene Methoxy (naphthalene), methylsulfonylphenyl, propanamide Amide, sulfone, aryl ether
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta namide () Isoindolinone/pyridine Dioxoisoindolinyl, pyridinyl-sulfamoylphenyl, pentanamide Amide, sulfonamide, heterocycles
N-(4-{[1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide () Tetrahydroquinoline 1-(2-Methoxyethyl), 4-sulfamoylphenyl, propanamide Amide, sulfonamide, ether

Key Observations :

  • The target compound shares the tetrahydroquinoline-sulfamoyl-phenyl-propanamide backbone with ’s analog but differs in the sulfonyl substituent (propane-1-sulfonyl vs. 2-methoxyethyl). This substitution likely alters electronic properties and solubility .
  • Compound 11 () replaces the tetrahydroquinoline with a methoxynaphthalene core, enhancing aromaticity but reducing conformational flexibility .
  • ’s analogs introduce isoindolinone and pyrimidine heterocycles, which may improve binding affinity in enzyme pockets but complicate synthesis .

Key Observations :

  • Compound 11 () achieves a moderate yield (46%), likely due to challenges in introducing the methylsulfonyl group .
  • ’s higher yields (76–83%) suggest efficient coupling of sulfamoyl and heterocyclic groups under aqueous conditions .

Physical and Spectroscopic Properties

Table 3: Physical Properties
Compound Name / Source Molecular Weight (g/mol) Melting Point (°C) Rf Value
Target Compound ~529.66 (calculated) N/A N/A
Compound 11 () 383.46 228–230 0.68
Analogs 493.53 Not reported N/A
Table 4: Spectroscopic Data
Compound Name / Source IR Peaks (cm⁻¹) CHNS Analysis (% Calculated/Found)
Compound 11 () 3298 (N-H), 1658 (C=O), 1336/1165 (O=S=O) C: 65.78/63.9; H: 5.52/5.25; N: 3.65/3.81; S: 8.36/8.14
Analogs Not reported C: 58.59/58.41; H: 4.81/4.70; N: 14.32/14.19; S: 6.69/6.50

Key Observations :

  • The target compound’s propane-1-sulfonyl group would likely produce distinct IR peaks (e.g., ~1350–1150 cm⁻¹ for sulfone stretching) compared to ’s ether-linked analog.

Functional Group Impact on Properties

  • Sulfonamide vs.
  • Amide Linkages : The 2-methylpropanamide group in the target compound may confer greater steric hindrance than the pentanamide in analogs, affecting binding interactions .

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